Methyl Substitution Pattern on Benzothiazole Core: 3,4,7-Trimethyl vs. 3-Methyl Analogs
The target compound bears three methyl groups at positions 3, 4, and 7 of the benzothiazole core. The most widely referenced analog, 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 53641-53-5; CHEBI:121747), carries only a single methyl at position 3 [1]. The additional methyl groups in 868369-28-2 increase both steric bulk and lipophilicity (calculated LogP difference of approximately +0.8 to +1.2 log units, based on fragment-based estimation), which can alter membrane permeability and target binding pocket compatibility. However, no published direct comparative biological data exist for either compound.
| Evidence Dimension | Benzothiazole core methylation pattern (number and position of methyl groups) |
|---|---|
| Target Compound Data | Three methyl groups at positions 3, 4, and 7 |
| Comparator Or Baseline | CAS 53641-53-5: single methyl at position 3 only. Other analogs: 3,4,6-trimethyl pattern (CAS varies) |
| Quantified Difference | No direct comparative bioactivity data available. LogP difference estimated at +0.8 to +1.2 log units |
| Conditions | In silico estimation; no experimental comparative data published |
Why This Matters
The distinct methylation pattern may confer differential pharmacokinetic properties and target selectivity, but experimental confirmation is unavailable.
- [1] ChEBI. 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide; CHEBI:121747. View Source
